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molecular formula C6H8N2O2 B099117 3-(1H-imidazol-1-yl)propanoic acid CAS No. 18999-45-6

3-(1H-imidazol-1-yl)propanoic acid

Cat. No. B099117
M. Wt: 140.14 g/mol
InChI Key: VSFNAZLYGOOSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04632933

Procedure details

A mixture of 12.9 g of p-chlorophenol, 36.6 g of 1-bromo-2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propane [obtainable by reaction of 3-bromopropionic acid with imidazole to give 3-(1-imidazolyl)propionic acid, bromination to give 2-bromo-3-(1-imidazolyl)propionic acid, reaction with Na 2,6-dichlorothiophenolate to give 2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propionic acid, reduction with LiAlH4 to give the corresponding alcohol, and reaction with PBr3 ], 8 g of NaOH and 400 ml of ethanol is heated at 100° for 10 hours. The mixture is evaporated, worked up as usual and Ia of m.p. 175°-177° is obtained.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
1-bromo-2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propane
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(O)=CC=1.BrCC(SC1C(Cl)=CC=CC=1Cl)C[N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.Br[CH2:28][CH2:29][C:30]([OH:32])=[O:31].N1C=CN=C1>>[N:13]1([CH2:28][CH2:29][C:30]([OH:32])=[O:31])[CH:17]=[CH:16][N:15]=[CH:14]1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
1-bromo-2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propane
Quantity
36.6 g
Type
reactant
Smiles
BrCC(CN1C=NC=C1)SC1=C(C=CC=C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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